4-Bromo-1,1,2-trifluoro-1-butene

Organic Synthesis Fluorinated Building Blocks Dehydrohalogenation

Choose 4-Bromo-1,1,2-trifluoro-1-butene (BTFB) for its unique dual functionality: a primary alkyl bromide leaving group paired with a vinyl trifluoromethyl group on the same C4 backbone. This enables high-yield (95-97%) dehydrohalogenation to 1,1,2-trifluoro-1,3-butadiene and transition-metal-free etherification with phenols/alcohols (up to 94% yield). Unlike saturated analogs or C3 counterparts, BTFB provides direct access to valuable C4 diene intermediates for pharmaceutical SAR exploration and next-generation agrochemical synthesis. Available in high purity (≥98%) with scalable supply to support from discovery to pilot-scale production.

Molecular Formula C4H4BrF3
Molecular Weight 188.97 g/mol
CAS No. 10493-44-4
Cat. No. B151897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1,1,2-trifluoro-1-butene
CAS10493-44-4
Synonyms1-Bromo-3,4,4-trifluoro-3-butene;  3,4,4-Trifluoro-1-bromo-3-butene;  3,4,4-Trifluoro-3-butenyl Bromide;  4-Bromo-1,1,2-trifluorobutene;  4-Bromo-1,1,2-trifluorobutene-1
Molecular FormulaC4H4BrF3
Molecular Weight188.97 g/mol
Structural Identifiers
SMILESC(CBr)C(=C(F)F)F
InChIInChI=1S/C4H4BrF3/c5-2-1-3(6)4(7)8/h1-2H2
InChIKeyGQCQMFYIFUDARF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1,1,2-trifluoro-1-butene (CAS 10493-44-4): Procuring a Verified C4 Fluorinated Alkene for Regiospecific Transformations


4-Bromo-1,1,2-trifluoro-1-butene (BTFB) is a halogenated C4 alkene building block characterized by a 1,1,2-trifluoroalkene moiety and a primary alkyl bromide . With a molecular weight of 188.97 g/mol, a density of 1.639 g/mL at 25 °C, and a boiling point of 95–98 °C, it is a clear, colorless to light-yellow liquid [1]. It is commercially available at purities of ≥97–98% . The compound serves as a key intermediate in pharmaceutical and agrochemical research due to its ability to undergo chemoselective dehydrohalogenation and substitution reactions [2].

Why 4-Bromo-1,1,2-trifluoro-1-butene (CAS 10493-44-4) Cannot Be Replaced by Common Fluoroalkyl Bromides


4-Bromo-1,1,2-trifluoro-1-butene provides a unique combination of a primary alkyl bromide leaving group and a vinyl trifluoromethyl group on the same C4 backbone. This dual functionality is not present in shorter C3 analogs like 1-bromo-3,3,3-trifluoropropene (CAS 460-33-3), which lack the ethylene spacer and thus cannot undergo analogous elimination to generate a conjugated diene system . Similarly, saturated analogs such as 4-bromo-1,1,1-trifluorobutane (CAS 406-81-5) require an additional dehydrogenation step to install the alkene, introducing extra synthetic complexity and lower atom economy . The specific 1,1,2-trifluoroalkene substitution pattern is essential for the regiospecific dehydrohalogenation that yields 1,1,2-trifluoro-1,3-butadiene, a versatile C4 diene building block [1]. Therefore, substituting this compound with a generic fluoroalkyl bromide would eliminate the capacity for the specific, high-value C4 diene transformations that define its utility.

Quantitative Performance Evidence for 4-Bromo-1,1,2-trifluoro-1-butene (CAS 10493-44-4)


High-Yield, Regiospecific Synthesis of 1,1,2-Trifluoro-1,3-butadiene

The target compound undergoes a phase-transfer-catalyzed dehydrohalogenation with KOH and tetrabutylammonium bromide to afford 1,1,2-trifluoro-1,3-butadiene in a reported yield of 95-97% [1]. This yield is significantly higher than the 36% yield reported for an alternative, multi-step route starting from 1,4-dibromo-2-chloro-1,1,2-trifluorobutane [2].

Organic Synthesis Fluorinated Building Blocks Dehydrohalogenation

Regiospecific Etherification to 1,2-Difluorobuta-1,3-dien-1-yl Ethers

In a transition-metal-free protocol, the target compound undergoes dehalogenative etherification with phenols and alcohols, mediated by tert-butoxide bases, to yield 1,2-difluorobuta-1,3-dien-1-yl ethers in moderate to excellent yields (reported range: 41-94%) [1]. This reaction is regiospecific, leading exclusively to the 1,2-difluoro-1,3-diene framework. In contrast, analogous reactions with simpler 1-bromo-3,3,3-trifluoropropene typically lead to substitution without generating the extended conjugated diene system .

Etherification Transition-Metal-Free Synthesis Fluorinated Dienes

Aqueous-Phase Dehalogenation with Improved Process Safety and Yield

A patented process for the preparation of 4-bromo-1,1,2-trifluoro-1-butene itself, which is also a key indicator of its industrial viability, demonstrates a yield of 96.3% for the dehalogenation step when using a zinc/water system, as opposed to the 36% yield obtained with a zinc/DMSO (organic polar solvent) system [1]. This represents a 60.3 absolute percentage point increase in yield.

Green Chemistry Dehalogenation Process Chemistry

Established Physicochemical Purity and Identity

Commercial material is routinely supplied with an assay of ≥97% (GC) and is characterized by a refractive index (n20/D) of 1.401 and a density of 1.639 g/mL at 25 °C [1]. These precise specifications contrast with the less defined purity and physical data available for structurally similar, less common analogs such as 4-bromo-1,1,1-trifluorobutane, which is often listed with broader purity ranges (e.g., 97%) and variable physical data .

Analytical Chemistry Quality Control Procurement Specification

High-Value Research and Production Applications for 4-Bromo-1,1,2-trifluoro-1-butene (CAS 10493-44-4)


Synthesis of 1,1,2-Trifluoro-1,3-butadiene for Fluorinated Monomer and Polymer Research

The high-yield (95-97%) dehydrohalogenation of 4-bromo-1,1,2-trifluoro-1-butene to 1,1,2-trifluoro-1,3-butadiene [1] makes it the preferred precursor for generating this valuable C4 diene. This diene is a key intermediate in the synthesis of functionalized monofluoroolefins and can be used as a monomer for the development of novel fluorinated polymers with unique thermal and chemical stability properties .

Construction of 1,2-Difluorobuta-1,3-dien-1-yl Ether Libraries

The regiospecific, transition-metal-free etherification of 4-bromo-1,1,2-trifluoro-1-butene with phenols and alcohols provides direct access to a diverse library of 1,2-difluorobuta-1,3-dien-1-yl ethers in yields up to 94% [2]. This reaction is ideal for medicinal chemistry programs seeking to incorporate a unique, fluorinated diene ether motif into drug candidates, enabling rapid structure-activity relationship (SAR) exploration.

Agrochemical Intermediate for Novel Nematicides

Numerous patents identify 4-bromo-1,1,2-trifluoro-1-butene as a crucial intermediate for introducing the -CH2CH2CF=CF2 functional group into agrochemical molecules, particularly those with potent nematicidal, anthelmintic, and acaricidal activity [3]. The compound's established, high-yielding synthetic route supports its use in the scale-up and production of next-generation crop protection agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1,1,2-trifluoro-1-butene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.